Onitin
Overview
Description
Onitin is a naturally occurring compound found in certain fern species, such as Equisetum arvense. It is known for its superoxide and DPPH free radical scavenging effects, as well as its hepatoprotective activity against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells . The molecular formula of this compound is C15H20O3, and it has a molecular weight of 248.32 g/mol .
Mechanism of Action
Target of Action
Onitin, a phenolic petrosin , primarily targets the superoxide and DPPH free radicals . It also exhibits hepatoprotective activity on tacrine-induced cytotoxicity in human liver-derived Hep G2 cells .
Mode of Action
This compound’s mode of action is primarily through its antioxidant properties. It scavenges superoxide and DPPH free radicals, thereby reducing oxidative stress . In addition, it exhibits hepatoprotective activity by mitigating tacrine-induced cytotoxicity in Hep G2 cells .
Biochemical Pathways
Its antioxidant and hepatoprotective activities suggest that it may influence pathways related to oxidative stress and liver cell protection .
Result of Action
This compound’s antioxidant activity results in the scavenging of harmful free radicals, thereby reducing oxidative stress . Its hepatoprotective activity helps protect liver cells from tacrine-induced cytotoxicity . These actions at the molecular and cellular levels contribute to the overall beneficial effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Onitin involves the extraction of the compound from its natural sources, such as ferns. The methanol extract of Equisetum arvense contains this compound along with other phenolic compounds . The extraction process typically involves the following steps:
Collection and Drying: The fern species are collected and dried.
Extraction: The dried plant material is subjected to methanol extraction to obtain the crude extract.
Purification: The crude extract is further purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process is scaled up using industrial-grade solvents and equipment to ensure efficient isolation of the compound.
Chemical Reactions Analysis
Types of Reactions: Onitin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Onitin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its antioxidant properties and potential use in synthetic chemistry.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound’s hepatoprotective activity makes it a candidate for research in liver-related diseases and conditions.
Comparison with Similar Compounds
- Papaverine
- Quercetin
- Kaempferol
- Luteolin
- Apigenin
Onitin’s unique combination of antioxidant, hepatoprotective, and smooth muscle relaxant properties makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-10(5-6-16)9(2)13(17)11-7-15(3,4)14(18)12(8)11/h16-17H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRJCMQFEMXOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202105 | |
Record name | Onitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-02-2 | |
Record name | Onitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Onitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.